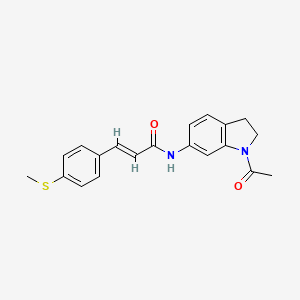
(E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C20H20N2O2S and its molecular weight is 352.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C18H18N2OS
- Molecular Weight : 306.41 g/mol
- SMILES Notation : CC(=O)Nc1cccc2c1cccc2C(=C\C(=O)N)c1ccccc1S(C)c1ccccc1
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Indole Derivative : The starting material is an indole derivative, which undergoes acetylation to form the 1-acetylindole.
- Acrylamide Formation : The indole derivative is then reacted with a methylthio-substituted phenylacrylamide through an amide bond formation.
- Purification : The product is purified using column chromatography.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting the NF-kB signaling pathway, which is crucial for cell survival and proliferation.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains:
- In vitro Studies : Tests conducted against Gram-positive and Gram-negative bacteria indicated that the compound inhibits bacterial growth, potentially through disruption of membrane integrity and inhibition of protein synthesis.
Study 1: Anticancer Efficacy in Breast Cancer Models
A study evaluated the efficacy of this compound in breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 40 |
| 100 | 20 |
The compound significantly reduced cell viability at higher concentrations, suggesting dose-dependent anticancer activity.
Study 2: Antimicrobial Effectiveness
In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings indicate that the compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria.
特性
IUPAC Name |
(E)-N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14(23)22-12-11-16-6-7-17(13-19(16)22)21-20(24)10-5-15-3-8-18(25-2)9-4-15/h3-10,13H,11-12H2,1-2H3,(H,21,24)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDREEWSFIGVJZ-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














